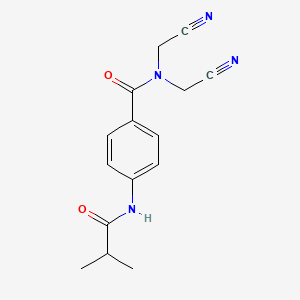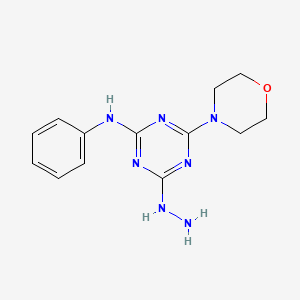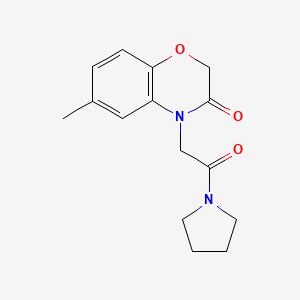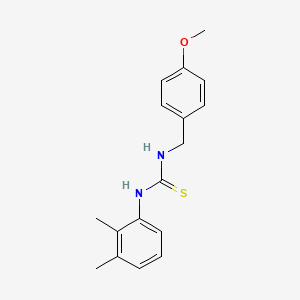
N,N-bis(cyanomethyl)-4-(isobutyrylamino)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-bis(cyanomethyl)-4-(isobutyrylamino)benzamide, also known as BIS-1, is a chemical compound that has gained significant attention in scientific research due to its potential use in various fields.
Mécanisme D'action
N,N-bis(cyanomethyl)-4-(isobutyrylamino)benzamide exerts its anti-inflammatory and anti-tumor effects through the inhibition of certain enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N,N-bis(cyanomethyl)-4-(isobutyrylamino)benzamide also inhibits the activity of protein kinase C (PKC), a signaling molecule involved in cell growth and proliferation.
Biochemical and physiological effects:
N,N-bis(cyanomethyl)-4-(isobutyrylamino)benzamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that N,N-bis(cyanomethyl)-4-(isobutyrylamino)benzamide inhibits the growth of various cancer cell lines, including breast, colon, and lung cancer cells. N,N-bis(cyanomethyl)-4-(isobutyrylamino)benzamide has also been shown to reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
N,N-bis(cyanomethyl)-4-(isobutyrylamino)benzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and has a high degree of purity. However, N,N-bis(cyanomethyl)-4-(isobutyrylamino)benzamide has limited solubility in water, which can make it difficult to use in certain experiments. Additionally, N,N-bis(cyanomethyl)-4-(isobutyrylamino)benzamide has not yet been extensively tested in vivo, and further studies are needed to determine its safety and efficacy in animal models.
Orientations Futures
There are several potential future directions for research on N,N-bis(cyanomethyl)-4-(isobutyrylamino)benzamide. One area of interest is the development of N,N-bis(cyanomethyl)-4-(isobutyrylamino)benzamide-based drugs for the treatment of cancer and inflammatory diseases. Further studies are also needed to determine the safety and efficacy of N,N-bis(cyanomethyl)-4-(isobutyrylamino)benzamide in animal models, and to investigate its potential use in organic solar cells. Additionally, the mechanism of action of N,N-bis(cyanomethyl)-4-(isobutyrylamino)benzamide is not yet fully understood, and further studies are needed to elucidate its effects on cellular signaling pathways.
Méthodes De Synthèse
N,N-bis(cyanomethyl)-4-(isobutyrylamino)benzamide is synthesized through a multi-step process involving the reaction of 4-aminobenzamide with isobutyryl chloride, followed by the reaction of the resulting compound with cyanomethyl bromide. The final product is obtained through purification and crystallization.
Applications De Recherche Scientifique
N,N-bis(cyanomethyl)-4-(isobutyrylamino)benzamide has been extensively studied for its potential use in various fields of scientific research. It has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of new drugs. N,N-bis(cyanomethyl)-4-(isobutyrylamino)benzamide has also been studied for its use in organic solar cells, due to its ability to act as an electron acceptor.
Propriétés
IUPAC Name |
N,N-bis(cyanomethyl)-4-(2-methylpropanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c1-11(2)14(20)18-13-5-3-12(4-6-13)15(21)19(9-7-16)10-8-17/h3-6,11H,9-10H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKRUDBLLZVNIKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C(=O)N(CC#N)CC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2-thiophenecarboxamide](/img/structure/B5774082.png)
![methyl 2-methyl-1-[3-(methylthio)phenyl]-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5774088.png)


![N'-[(2,2-dimethylpropanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5774099.png)





![N-ethyl-2-(4-methylphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5774169.png)
![2-[5-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5774180.png)
